Dihydrosenkyunolide C is a naturally occurring compound classified as a sesquiterpene lactone, primarily sourced from various plant species, particularly those in the Asteraceae family. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. The chemical structure of dihydrosenkyunolide C consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, contributing to its biological activity.
Dihydrosenkyunolide C is predominantly extracted from plants such as Artemisia and Senecio species. These plants are known for their rich phytochemical profiles, which include various bioactive compounds. As a sesquiterpene lactone, dihydrosenkyunolide C falls under the broader category of terpenoids, which are characterized by their unique structures derived from five-carbon isoprene units.
The synthesis of dihydrosenkyunolide C can be approached through both natural extraction and synthetic methods.
Dihydrosenkyunolide C is characterized by its unique molecular structure, which can be represented by its chemical formula . The compound features a bicyclic framework typical of sesquiterpene lactones.
CC1=C(C(=O)O)C(=C2C(=C1)C(=C(C2)C)C)C
This structural data indicates a complex arrangement conducive to various chemical interactions that underpin its biological activities.
Dihydrosenkyunolide C can undergo several chemical reactions typical of sesquiterpene lactones:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activities.
The mechanism of action for dihydrosenkyunolide C involves several biochemical pathways:
Data supporting these mechanisms come from various studies indicating its potential role in cancer therapy and inflammatory disease management.
Relevant analyses often involve spectroscopic techniques (NMR, IR) to elucidate structural characteristics and confirm purity.
Dihydrosenkyunolide C has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: